4-Phenylpyrimidin-2-ol
Overview
Description
4-Phenylpyrimidin-2-ol is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a white to yellow powder or crystals and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 4-Phenylpyrimidin-2-ol is1S/C10H8N2O/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
. The ChemSpider ID is 227461 . The compound has a monoisotopic mass of 172.063660 Da . Chemical Reactions Analysis
While specific chemical reactions involving 4-Phenylpyrimidin-2-ol are not detailed in the search results, pyrimidine derivatives have been noted for their various chemical and biological applications .Physical And Chemical Properties Analysis
4-Phenylpyrimidin-2-ol is a white to yellow powder or crystals . It has a molecular weight of 172.19 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Corrosion Inhibition
4-Phenylpyrimidin-2-ol and its derivatives have been studied for their effectiveness in inhibiting corrosion. Liu Xianghong et al. (2014) found that these compounds, particularly 4-phenylpyrimidine (4-PPM), are effective corrosion inhibitors for cold rolled steel in hydrochloric acid solutions. The study used various methods like weight loss, polarization curves, and electrochemical impedance spectroscopy to evaluate the inhibition efficiency, which followed the order: 4-PPM > 5-PPM. The adsorption of these inhibitors on steel surfaces was found to obey the Langmuir adsorption isotherm, and they acted as mixed-type inhibitors (Liu Xianghong et al., 2014).
Anti-Cancer Activity
4-Phenylpyrimidin-2-ol derivatives have been evaluated for their potential anti-cancer activities. Borvornwat Toviwek et al. (2017) synthesized new 4-aryl-N-phenylpyrimidin-2-amines and assessed their cytotoxicity against non-small-cell lung carcinoma (NSCLC) cells. Some of these compounds demonstrated potent anti-cancer activity, with certain derivatives showing a better balance of activity and selectivity compared to the NSCLC drug Doxorubicin (Toviwek et al., 2017).
Glucose Tolerance and Diabetes Treatment
Novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and evaluated as GPR119 agonists by K. Negoro et al. (2012). These compounds were found to improve glucose tolerance in mice and showed excellent pharmacokinetic profiles. Specifically, one advanced analog improved glucose tolerance at 1mg/kg orally in mice and demonstrated an antidiabetic effect in diabetic mice, indicating its potential for treating diabetes (Negoro et al., 2012).
Antimicrobial and Antidiabetic Screening
V. Ramya et al. (2017) conducted a study on the synthesis, characterization, molecular docking, antimicrobial, and antidiabetic screening of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives. The compounds exhibited significant antimicrobial activity against tested microorganisms and demonstrated higher alpha-amylase and alpha-glucosidase inhibition activity, indicating their potential as antimicrobial and antidiabetic agents (Ramya et al., 2017).
Nonlinear Optical Properties
A. Hussain et al. (2020) explored the nonlinear optical (NLO) properties of phenylpyrimidine derivatives, including 4-phenylpyrimidin-2-ol derivatives. Their study focused on the electronic, linear, and nonlinear optical exploration of these compounds, revealing their potential applications in medicine and nonlinear optics fields. The NLO properties were found to be significant, suggesting these derivatives as candidates for optoelectronic high-tech applications (Hussain et al., 2020).
Metal Surface Protection
N. Wei et al. (2018) investigated the use of 4-phenylpyrimidine monolayers for protecting copper surfaces from salt corrosion. The study found that 4-PPM could form compact and uniform layers on metallic surfaces, providing significant corrosion protection in saline environments. The inhibition efficiency of a 4-PPM layer for copper corrosion was notably high, demonstrating its potential application in metal surface protection (Wei et al., 2018).
Safety And Hazards
The safety information for 4-Phenylpyrimidin-2-ol includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P351, P338 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
6-phenyl-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDORHCBMWSQLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344734 | |
Record name | 4-phenylpyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyrimidin-2-ol | |
CAS RN |
38675-31-9 | |
Record name | 4-phenylpyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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